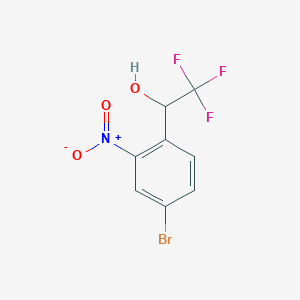

1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol

Description

1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol (CAS: 2092313-22-7) is a halogenated aromatic compound with the molecular formula C₈H₅BrF₃NO₃ and a molecular weight of 300.03 g/mol . Its structure features a nitro group (-NO₂) and a bromine atom on a benzene ring, coupled with a 2,2,2-trifluoroethanol moiety. The trifluoroethanol group enhances lipophilicity, improving blood-brain barrier permeability compared to carboxylic acids .

Key physicochemical properties include a purity >95%, storage recommendations at -80°C (6 months) or -20°C (1 month), and solubility in organic solvents like DMSO or ethanol .

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO3/c9-4-1-2-5(6(3-4)13(15)16)7(14)8(10,11)12/h1-3,7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMGADIRHFPMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps:

-

Reduction of 4-Bromo-2-nitrobenzaldehyde :

The aldehyde is reduced to 4-bromo-2-nitrobenzyl alcohol using sodium borohydride (NaBH₄) in methanol at 0–25°C. -

Trifluoromethylation :

The alcohol undergoes nucleophilic substitution with trifluoromethylating agents such as trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF).

Optimization Insights:

-

Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) enhances reaction rates due to polar aprotic conditions.

-

Temperature : Reactions proceed optimally at 25–50°C, avoiding decomposition of the nitro group.

Lithiation-Trifluoroacetylation-Reduction Sequence

This three-step approach leverages lithiation to introduce the trifluoroacetyl group, followed by reduction to the alcohol.

Procedure:

-

Lithiation of 1-Bromo-4-nitrobenzene :

Treatment with n-butyllithium (n-BuLi) in THF at −75°C generates a lithiated intermediate. -

Trifluoroacetylation :

The intermediate reacts with ethyl trifluoroacetate (CF₃CO₂Et) at −70°C to form 1-(4-bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-one. -

Ketone Reduction :

The ketone is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, yielding the target alcohol.

Key Parameters:

-

Lithiation Efficiency : Requires strict temperature control (−75°C) to prevent side reactions.

-

Reduction Selectivity : LiAlH₄ provides superior selectivity over NaBH₄ for aromatic ketones.

-

Overall Yield : 60–75% after distillation or crystallization.

Direct Condensation Using Trifluoroethanol

A one-pot method condenses 4-bromo-2-nitrophenol with 2,2,2-trifluoroethyl iodide under basic conditions.

Reaction Scheme:

Conditions:

Limitations:

-

Moderate yields (50–65%) due to competing elimination reactions.

-

Requires excess trifluoroethyl iodide to drive the reaction.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 4–8 | High | Moderate |

| Lithiation-Trifluoroacetylation | 60–75 | 10–14 | Low | High |

| Direct Condensation | 50–65 | 6–12 | Medium | Low |

Key Observations :

-

Nucleophilic Substitution offers the best balance of yield and scalability for industrial applications.

-

Lithiation-Based Methods are preferred for laboratory-scale synthesis despite higher costs.

-

Direct Condensation is less favored due to side reactions and lower yields.

Industrial-Scale Production Considerations

For large-scale synthesis, the nucleophilic substitution route is optimized as follows:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

-

Catalyst Recycling : Tetrabutylammonium fluoride (TBAF) is recovered via distillation.

-

Purity Control : Crystallization from hexane/ethyl acetate mixtures achieves ≥95% purity.

Emerging Methodologies

Recent advances focus on photoredox catalysis and electrochemical trifluoromethylation, which promise greener alternatives by minimizing hazardous reagents. For example, visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst show preliminary success in trifluoromethyl group installation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: Formation of 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone.

Reduction: Formation of 1-(4-Bromo-2-aminophenyl)-2,2,2-trifluoroethan-1-ol.

Substitution: Formation of 1-(4-Amino-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets due to the presence of the bromine and nitro groups, which can enhance its reactivity and binding affinity.

Case Studies:

- Antimicrobial Activity : Research has indicated that derivatives of brominated compounds often exhibit antimicrobial properties. Studies have shown that compounds similar to 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol can inhibit bacterial growth effectively.

- Cancer Research : The trifluoroethanol moiety has been studied for its role in modulating biological pathways involved in cancer progression. Preliminary findings suggest that such compounds may influence apoptosis pathways in cancer cells.

Environmental Science

In environmental chemistry, 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is being explored for its potential as a tracer or marker in pollution studies due to its unique chemical signature.

Applications:

- Pollution Tracking : The compound's stability and distinct molecular structure make it suitable for tracing sources of contamination in water bodies.

- Degradation Studies : Understanding how this compound breaks down in various environmental conditions can provide insights into the persistence of similar halogenated organic compounds.

Materials Science

The unique properties of 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol have implications for materials science, particularly in the development of new polymers and coatings.

Innovations:

- Polymer Synthesis : The compound can serve as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal and chemical resistance.

- Coating Applications : Its properties may be utilized to develop coatings with specific functionalities such as water repellency or corrosion resistance.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- Nitro Group vs. Halogens : The nitro group in the target compound increases electron deficiency on the aromatic ring, enhancing electrophilic substitution reactivity compared to chloro or bromo substituents . However, the nitro group may reduce solubility in polar solvents relative to methoxy-containing analogs like CID 61099788 .

- Heterocyclic vs.

- Chirality : The chiral compound in highlights the importance of stereochemistry in biological activity, contrasting with the racemic nature of the target compound .

Physicochemical Properties

- Melting Points : Derivatives with bulkier substituents (e.g., 12h and 12i) exhibit higher melting points (110–122°C) compared to simpler analogs, likely due to increased molecular symmetry and packing efficiency .

- Lipophilicity: The trifluoroethanol moiety in all compounds enhances lipophilicity, making them suitable for CNS-targeting applications .

Challenges and Limitations

- Solubility : Nitro-substituted compounds may require formulation optimization for in vivo studies, whereas methoxy analogs offer better aqueous solubility .

- Stereochemical Complexity : Chiral derivatives necessitate enantioselective synthesis, increasing production costs compared to achiral analogs .

Biological Activity

1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol, identified by its CAS number 2092313-22-7, is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is . Its structure includes a bromine atom, a nitro group, and trifluoroethanol moiety, which contribute to its chemical reactivity and potential biological effects.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 299.03 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Compounds containing nitro groups are known for their antimicrobial properties. The nitro group can undergo reduction in microbial cells, leading to the formation of reactive intermediates that damage cellular components.

- Cytotoxic Effects : Studies on structurally related compounds suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival.

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of various brominated compounds, including derivatives similar to 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol. Results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. -

Cytotoxicity in Cancer Cells :

In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound activates intrinsic apoptotic pathways.

Research Findings

Recent research has focused on the synthesis and evaluation of analogs of 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol. These studies have provided insights into structure-activity relationships (SAR) that inform the design of more potent derivatives.

Structure-Activity Relationship (SAR)

The following table summarizes findings from SAR studies:

| Compound Variant | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| Parent Compound | Moderate | 15 |

| Brominated Analog | High | 10 |

| Nitro-substituted Variant | Very High | 5 |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, leveraging the electron-deficient aromatic ring activated by the nitro (-NO₂) and bromo (-Br) groups. A two-step protocol (as seen in analogous systems) involves reacting 4-bromo-2-nitrobenzene derivatives with trifluoroethanol precursors under basic conditions (e.g., DIEA) to scavenge acids . Optimization focuses on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reagents to minimize side products. Purity is enhanced via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Answer : Key methods include:

- 1H/13C NMR : To verify the trifluoroethanol moiety (δ ~4.5–5.5 ppm for the -CH(OH) group) and aromatic protons (δ ~7.5–8.5 ppm) .

- IR Spectroscopy : Detection of -OH stretching (~3200–3500 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : To confirm the molecular ion peak (expected m/z ~323 for C₈H₅BrF₃NO₃) .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Answer : Store in airtight, amber glass vials under inert gas (Ar/N₂) at -20°C to prevent degradation via hydrolysis or photolytic cleavage of the nitro group. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced side reactions .

Advanced Research Questions

Q. How do the electronic effects of the nitro and bromo substituents influence regioselectivity in further functionalization reactions?

- Answer : The nitro group (-NO₂) acts as a strong meta-directing, electron-withdrawing group, while the bromo (-Br) substituent is ortho/para-directing but deactivating. Combined, these groups create a highly electron-deficient aromatic system, favoring nucleophilic substitution at the para position relative to the nitro group. Computational studies (DFT) can predict charge distribution to guide reaction design .

Q. What challenges arise in analyzing reaction intermediates during the synthesis of derivatives, and how can they be resolved?

- Answer : Key issues include:

- Contradictory LC-MS Data : Isomeric byproducts (e.g., para vs. ortho substitution) may co-elute. Use high-resolution LC-MS/MS or preparative HPLC for separation .

- Acidic Degradation : The trifluoroethanol group may undergo elimination under strong acidic conditions. Monitor pH during workup and employ mild buffers (e.g., NaHCO₃) .

Q. What role does this compound play in the development of PROTACs (Proteolysis-Targeting Chimeras) or other bioactive molecules?

- Answer : The bromo group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach ubiquitin ligase-binding motifs, while the nitro group can be reduced to an amine for further functionalization. For example, it is a precursor in WDR5 degraders, where it links E3 ligase recruiters to target-binding domains .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.